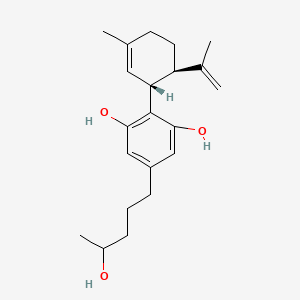
4''-Hydroxycannabidiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the hydrogens at position 4 of the pentyl chain has been replaced by a hydroxy group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced particularly by CYP3A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.
Applications De Recherche Scientifique
Therapeutic Potential in Neurological Disorders
Recent studies have highlighted the potential of cannabidiol (CBD) and its metabolites, including 4'-hydroxycannabidiol, in the treatment of neurological disorders. CBD has shown promise in treating conditions such as epilepsy and other neuropsychiatric disorders. A study reported the synthesis of 7-hydroxycannabidiol, a primary metabolite of CBD, which is relevant in understanding the therapeutic effects of CBD metabolites (Tchilibon & Mechoulam, 2000).
Pharmacokinetics and Drug Monitoring
The pharmacokinetics of CBD and its metabolites, including 4'-hydroxycannabidiol, are crucial in therapeutic drug monitoring, especially in resistant epilepsy treatments. A study developed a method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) to evaluate CBD and its metabolites in serum samples (Malaca et al., 2021).
Influence on Cellular and Molecular Targets
CBD and its analogs, including 4'-hydroxycannabidiol, have been studied for their interaction with cellular targets such as vanilloid receptor type 1 (VR1) and proteins that inactivate the endogenous cannabinoid anandamide. These interactions might mediate some of CBD's pharmacological effects (Bisogno et al., 2001).
Insights from Systems Pharmacology
Systems pharmacology approaches have been used to understand the potential therapeutic targets and signaling pathways of CBD. This includes the study of CBD's effects on central nervous system and peripheral system disorders, offering insights into molecular interactions and potential therapeutic applications (Bian et al., 2018).
Pharmacokinetic Characterization in Different Formulations
The pharmacokinetics of CBD metabolites in various formulations have been characterized to understand their absorption, bioavailability, and excretion, which is essential for their therapeutic application. This includes studying metabolites like 4'-hydroxycannabidiol in serum and urine samples after administration of CBD in different forms (Pérez-Acevedo et al., 2020).
Cannabidiol as an Anti-Cancer Agent
There is a growing interest in the anti-cancer properties of CBD. Studies are exploring its role and mechanisms in potentially treating various cancers, which could include the actions of its metabolites like 4'-hydroxycannabidiol (Seltzer et al., 2020).
Propriétés
Nom du produit |
4''-Hydroxycannabidiol |
|---|---|
Formule moléculaire |
C₂₁H₃₀O₃ |
Poids moléculaire |
330.46 |
Nom IUPAC |
5-(4-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-13(2)17-9-8-14(3)10-18(17)21-19(23)11-16(12-20(21)24)7-5-6-15(4)22/h10-12,15,17-18,22-24H,1,5-9H2,2-4H3/t15?,17-,18+/m0/s1 |
SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



